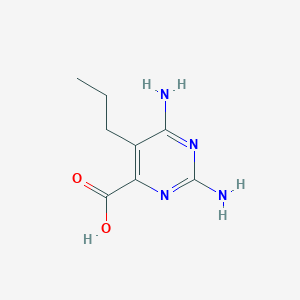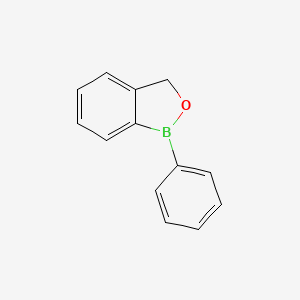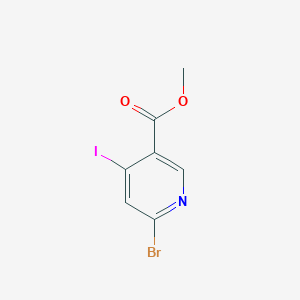![molecular formula C8H5Cl3O2S B13991447 4-[(Trichloromethyl)sulfanyl]benzoic acid CAS No. 92307-04-5](/img/structure/B13991447.png)
4-[(Trichloromethyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Trichloromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H5Cl3O2S It is a derivative of benzoic acid where the hydrogen atom in the para position is replaced by a trichloromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trichloromethyl)sulfanyl]benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with trichloromethyl compounds under specific conditions. One common method is the reaction of 4-mercaptobenzoic acid with trichloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Trichloromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Trichloromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Trichloromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotrichloride: Similar in structure but lacks the sulfanyl group.
4-(Trichloromethyl)benzoic acid: Similar but without the sulfanyl group.
Uniqueness
4-[(Trichloromethyl)sulfanyl]benzoic acid is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
92307-04-5 |
|---|---|
Molecular Formula |
C8H5Cl3O2S |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
4-(trichloromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
KCIJMUNMXXLYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)












![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
